4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a phenylpiperazine moiety, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the sulfonamide group is added via sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and phenylpiperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline and phenylpiperazine derivatives .
Scientific Research Applications
4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as an antagonist at serotonin receptors, thereby modulating neurotransmitter activity in the brain. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone: Known for its antidepressant-like activity.
Uniqueness
4-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, phenylpiperazine moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H25N5O2S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25N5O2S/c1-19-11-13-21(14-12-19)33(31,32)28-24-25(27-23-10-6-5-9-22(23)26-24)30-17-15-29(16-18-30)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,28) |
InChI Key |
DZWCEBYBNCQUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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